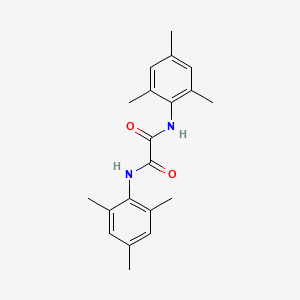
Methane;(4-methylmorpholin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane;(4-methylmorpholin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2O. It is also known by its IUPAC name, (4-methyl-2-morpholinyl)methanamine . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylation Method: This method involves the reaction of 2-methyl morpholine with methyl iodide to produce 4-methyl morpholine-2-methyl iodide.
Hydrogenation Reduction Method: In this method, 4-methylmorpholine-2-methanone is subjected to hydrogenation in the presence of a catalyst to produce Methane;(4-methylmorpholin-2-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methane;(4-methylmorpholin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methane;(4-methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: This compound is used as a surfactant and dispersant in coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of Methane;(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparison with Similar Compounds
Methane;(4-methylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:
4-Methyl-2-aminomethylmorpholine: Similar structure but different functional groups.
2-Morpholinemethanamine: Lacks the methyl substitution on the morpholine ring.
4-Methylmorpholine: Lacks the aminomethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H18N2O |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
methane;(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O.CH4/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H4 |
InChI Key |
SGAZIOWHFSITDA-UHFFFAOYSA-N |
Canonical SMILES |
C.CN1CCOC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)




